3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile
Description
Properties
Molecular Formula |
C21H18F3N5O |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-[[4-[3-[6-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]benzonitrile |
InChI |
InChI=1S/C21H18F3N5O/c22-21(23,24)18-5-4-17(12-26-18)19-27-20(30-28-19)16-6-8-29(9-7-16)13-15-3-1-2-14(10-15)11-25/h1-5,10,12,16H,6-9,13H2 |
InChI Key |
QYCPHKGPNGFPQA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CN=C(C=C3)C(F)(F)F)CC4=CC(=CC=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,2,4-Oxadiazole Derivative
- The core heterocycle, 1,2,4-oxadiazole, can be synthesized via dehydrative cyclization of acyl hydrazides with carboxylic acids or their derivatives.
- A typical route involves the reaction of hydrazides with carbonyl compounds in the presence of dehydrating agents like phosphoryl chloride or polyphosphoric acid (PPA).
- A study indicates that 1,2,4-oxadiazoles can be efficiently prepared by cyclization of acyl hydrazides with carbon disulfide or related reagents, followed by oxidation steps if necessary.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Cyclization | Hydrazides + Carbonyl compound | Ethanol or acetic acid | Reflux | 70-85% |
Incorporation of the 6-(Trifluoromethyl)pyridin-3-YL Group
- The trifluoromethylpyridine moiety can be introduced via nucleophilic aromatic substitution or via cross-coupling reactions such as Suzuki-Miyaura coupling.
- For example, a halogenated pyridine (e.g., 3-bromopyridine) reacts with a trifluoromethyl source under palladium catalysis.
- A robust method involves the use of trifluoromethylating reagents like Togni's reagent or Umemoto's reagent in palladium-catalyzed cross-coupling reactions to attach the trifluoromethyl group at the desired position.
| Step | Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Coupling | 3-bromopyridine + CF3 source | Pd catalyst | Dioxane or DMF | 80°C | 60-75% |
Formation of the Piperidine Linkage
- The piperidine ring can be synthesized via reductive amination or nucleophilic substitution reactions.
- The amino group of piperidine reacts with activated intermediates (e.g., aldehydes or acyl chlorides) to form the desired linkage.
- Reductive amination using sodium cyanoborohydride or similar reducing agents is a common route to attach the piperidine ring to aromatic systems.
| Step | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Amination | Piperidine + aldehyde | Methanol | Room temperature | 65-80% |
Final Coupling to Attach the Benzonitrile Moiety
- The benzonitrile group can be introduced via nucleophilic aromatic substitution or via Suzuki coupling if a halogenated benzonitrile derivative is used.
- The coupling often employs palladium catalysis with appropriate bases (e.g., potassium carbonate).
- Suzuki-Miyaura coupling of a boronic acid derivative of benzonitrile with an aryl halide precursor is a well-established method for attaching the nitrile group.
| Step | Reagents | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|---|
| Coupling | Benzonitrile boronic acid + aryl halide | Pd(PPh3)4 | Toluene/water | 80°C | 70-80% |
Summary of the Preparation Route
Chemical Reactions Analysis
Types of Reactions
3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the trifluoromethyl and benzonitrile moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like trifluoromethyl iodide (CF₃I) and palladium catalysts are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to inhibit certain enzymes or modulate biological pathways.
Mechanism of Action
The mechanism of action of 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific biological target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogues include:
- 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine (): Shares the oxadiazole-piperidine backbone and trifluoromethylphenyl group. Lacks the benzonitrile substituent, which may reduce polarity compared to the target compound.
- 3-(3-Methoxyphenyl)-6-[({3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyridazine (): Incorporates a pyridazine ring and sulfanyl linker, differing in heterocyclic core but retaining the trifluoromethylphenyl-oxadiazole motif.
- 4-(3-Azido-5-methyl-1H-pyrazol-1-yl)benzonitrile (): Features a benzonitrile group and azide-functionalized pyrazole. While lacking the oxadiazole-piperidine framework, its synthesis methods (e.g., azido(trimethyl)silane-mediated reactions) may inform strategies for modifying the target compound .
Functional Group Analysis
- Trifluoromethyl Group : Present in the target compound and . Enhances metabolic stability and binding to hydrophobic pockets in proteins .
- Benzonitrile Group: Found in the target compound and .
- Oxadiazole Ring : Common to the target compound, , and 8. Acts as a bioisostere, improving stability over hydrolytically labile groups like esters.
Research Findings
Spectroscopic Characterization
- NMR Data : and report ¹H/¹³C NMR shifts for benzonitrile derivatives (e.g., δ 7.61–7.78 ppm for aromatic protons, δ 118.2 ppm for nitrile carbons), which align with expected values for the target compound .
- Mass Spectrometry : High-resolution MS (e.g., [M]+ at m/z 224.0803 in ) confirms molecular formulas for related compounds .
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using ChemDraw.
Biological Activity
The compound 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile is a complex organic molecule that has garnered attention in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- 1,2,4-Oxadiazole moiety : Known for various biological activities including anticancer and anti-inflammatory properties.
- Piperidine ring : Often associated with neuroactive compounds.
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets in biological systems. The trifluoromethyl group allows for enhanced membrane permeability, facilitating the compound's entry into cells where it can exert its effects. The oxadiazole unit is known to modulate enzyme activity and receptor interactions.
Anticancer Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole structure exhibit significant anticancer properties. For instance, derivatives of oxadiazoles have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) with IC50 values in the micromolar range .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Oxadiazole Derivative 1 | HeLa | 15.5 |
| Oxadiazole Derivative 2 | CaCo-2 | 20.3 |
Anti-inflammatory Effects
Studies have demonstrated that similar compounds can inhibit pro-inflammatory cytokines and modulate immune responses. For example, certain oxadiazole derivatives have been shown to downregulate IL-6 and TNF-alpha production in activated macrophages .
Neuroprotective Properties
The presence of the pyridine ring suggests potential neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various oxadiazole derivatives, a compound structurally related to our target showed a significant reduction in tumor growth in xenograft models. The mechanism was attributed to apoptosis induction via caspase activation pathways.
Case Study 2: Immunomodulatory Effects
Another study focused on the immunomodulatory effects of a related compound demonstrated its ability to enhance T-cell proliferation while suppressing B-cell activation in vitro. This suggests potential applications in autoimmune diseases or as an adjuvant in cancer therapy.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-[(4-(3-[6-(Trifluoromethyl)pyridin-3-YL]-1,2,4-oxadiazol-5-YL)piperidin-1-YL)methyl]benzonitrile, and what key reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization to form the 1,2,4-oxadiazole ring, followed by coupling with the piperidine and benzonitrile moieties. Key steps include:
- Cyclization : Reaction of nitrile precursors with hydroxylamine under controlled pH (6.5–7.0) and temperature (50–80°C) to form the oxadiazole ring .
- Coupling : Use of coupling agents like EDCI/HOBt for amide bond formation between intermediates. Solvent choice (e.g., DMF or THF) and catalytic bases (e.g., triethylamine) are critical for yield optimization .
- Purification : Flash chromatography (e.g., cyclohexane/ethyl acetate gradients) and recrystallization improve purity .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity of the oxadiazole ring and piperidine substitution patterns. For example, ¹H NMR peaks at δ 2.42 ppm (CH₃) and δ 7.78 ppm (aromatic protons) validate structural integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., observed [M]+ at m/z 413.42 vs. calculated 413.42) .
- TLC Monitoring : Used to track reaction progress and confirm intermediate purity .
Q. What structural features of this compound suggest potential biological activity?
- Methodological Answer : The trifluoromethylpyridine group enhances lipophilicity and metabolic stability, while the oxadiazole ring acts as a bioisostere for carboxylate groups, enabling interactions with enzymes or receptors. The piperidine moiety may facilitate blood-brain barrier penetration, making it relevant for CNS-targeted drug discovery .
Advanced Research Questions
Q. How can researchers address challenges in achieving high regioselectivity during the formation of the 1,2,4-oxadiazole ring in the compound's synthesis?
- Methodological Answer : Regioselectivity is influenced by:
- Precursor Design : Using nitriles with electron-withdrawing groups (e.g., trifluoromethyl) to direct cyclization .
- Catalysis : Copper(I) catalysts (e.g., CuI) in click chemistry improve regioselectivity during triazole formation in related compounds, a strategy adaptable to oxadiazole synthesis .
- Reaction Monitoring : Real-time FTIR or LC-MS detects undesired regioisomers, enabling mid-reaction adjustments .
Q. What strategies are employed to resolve conflicting data from mass spectrometry and NMR when characterizing novel derivatives?
- Methodological Answer :
- Cross-Validation : Repeat HRMS and 2D NMR (e.g., HSQC, HMBC) to confirm fragment assignments. For example, a mismatch between MS-derived molecular ions and NMR integration may indicate residual solvents or counterions .
- Isotopic Labeling : Use of ¹⁵N-labeled precursors clarifies ambiguous peaks in complex heterocycles .
- Computational Validation : DFT calculations predict NMR chemical shifts, which are compared to experimental data .
Q. How do molecular docking studies inform the design of derivatives targeting specific biological receptors?
- Methodological Answer :
- Ligand Preparation : Protonation states of the piperidine nitrogen and oxadiazole ring are optimized using tools like MOE or AutoDock .
- Receptor Selection : Docking into kinases (e.g., EGFR) or GPCRs is guided by structural analogs showing activity in bioassays .
- Free Energy Calculations : MM-GBSA scoring identifies derivatives with improved binding affinity, reducing the need for extensive synthesis .
Q. What experimental approaches are used to analyze the metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- Microsomal Assays : Incubation with liver microsomes (human/rat) and LC-MS/MS quantification of parent compound degradation over time .
- CYP450 Inhibition Screening : Fluorescence-based assays identify interactions with CYP3A4/2D6, critical for predicting drug-drug interactions .
Contradictions and Data Gaps
- Synthetic Yields : reports 88% yield for a related azide-alkyne cyclization, while other routes (e.g., ) show lower yields (~60%), highlighting the need for condition-specific optimization .
- Biological Targets : While hypothesizes CNS activity, no direct in vivo data exists, emphasizing the need for functional assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
